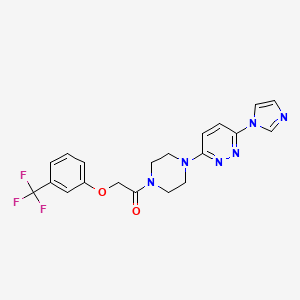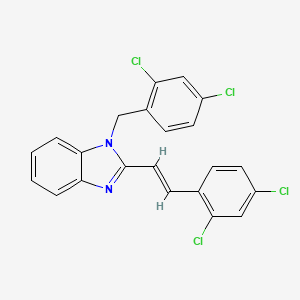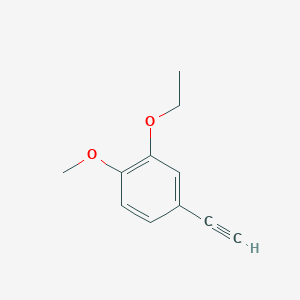
3-Ethoxy-4-methoxyphenylacetylene
Vue d'ensemble
Description
3-Ethoxy-4-methoxyphenylacetylene is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.215 . It has gained significant attention in scientific research.
Chemical Reactions Analysis
The chemical reactions involving 3-Ethoxy-4-methoxyphenylacetylene could be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Applications De Recherche Scientifique
Synthesis and Polymerization
- Poly(phenylacetylene)s with Amphiphilic Properties : New amphiphilic poly(phenylacetylene)s with oligo(ethylene oxide) pendants have been synthesized, using organorhodium complexes as catalysts, leading to polymers with unique structures and properties (Chen, Cheuk, & Tang, 2006).
Chemical Reactions and Mechanisms
- Solvolysis Mechanisms : In a study of solvolysis mechanisms, α-bromo- and α-chloro-4-methoxystyrene were found to generate 4-methoxyphenylacetylene through an SN1 mechanism, highlighting the compound's role in complex chemical reactions (Rappoport & Gal, 1973).
Organic Synthesis
- Synthesis of Heterocyclic Compounds : Ethoxyacetylene, a related compound, was used in the synthesis of quinolone derivatives, demonstrating the utility of such compounds in creating complex organic molecules (Weinstein & Hylton, 1964).
Materials Science
- Polymer Synthesis for Gas Permeability Studies : Studies on the synthesis of poly(disubstituted acetylene)s with p,m-dimethoxyphenyl and p,m-dihydroxyphenyl groups, related to 3-Ethoxy-4-methoxyphenylacetylene, revealed their potential applications in gas permeability and metal-induced gelation (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Nonlinear Optical Studies
- Optical Properties Research : Investigations into the nonlinear optical properties of novel chalcone derivatives, including compounds related to 3-Ethoxy-4-methoxyphenylacetylene, have been conducted, highlighting their potential in optical applications (Mathew, Salian, Joe, & Narayana, 2019).
Catalysis
- Catalytic Applications in Organic Synthesis : The compound has been used in catalytic processes, such as in Sonogashira reactions, demonstrating its utility as a reagent in organic synthesis (Hundertmark, Littke, Buchwald, & Fu, 2000).
Safety and Hazards
Orientations Futures
While specific future directions for 3-Ethoxy-4-methoxyphenylacetylene are not mentioned in the retrieved sources, the field of organic chemistry continues to advance with the application of new technologies . The development of new synthetic methods, the discovery of new reactions, and the design of new drugs are all potential future directions in this field .
Propriétés
IUPAC Name |
2-ethoxy-4-ethynyl-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDOTTUCMODGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxyphenylacetylene | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

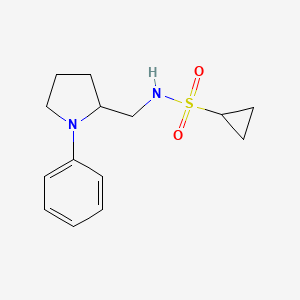
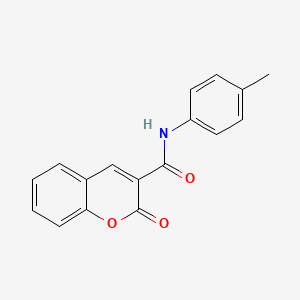
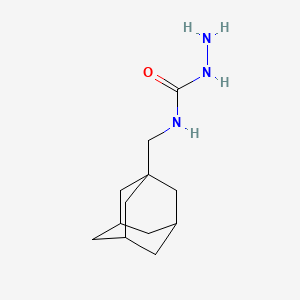
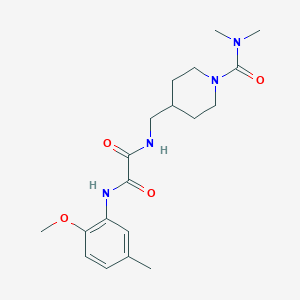
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
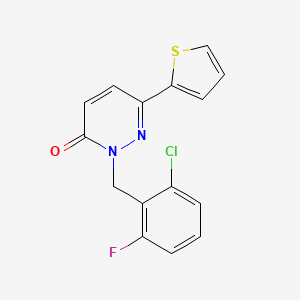
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
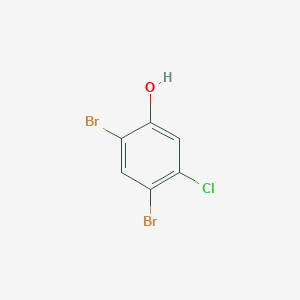
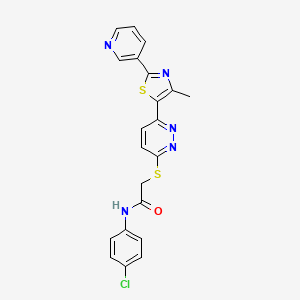
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)
